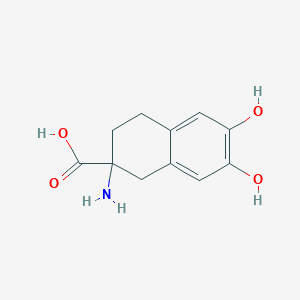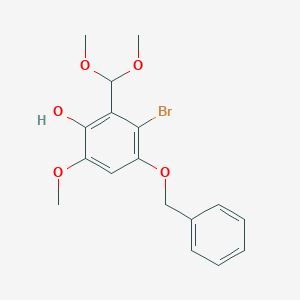
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of a benzyloxy group, a bromine atom, and methoxy groups attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts like Lewis acids to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the benzyloxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but lacks the bromine and methoxy groups.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with different substituents on the phenolic ring.
Uniqueness
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom and multiple methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
60582-35-6 |
|---|---|
Molekularformel |
C17H19BrO5 |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
3-bromo-2-(dimethoxymethyl)-6-methoxy-4-phenylmethoxyphenol |
InChI |
InChI=1S/C17H19BrO5/c1-20-13-9-12(23-10-11-7-5-4-6-8-11)15(18)14(16(13)19)17(21-2)22-3/h4-9,17,19H,10H2,1-3H3 |
InChI-Schlüssel |
FWNQLVFQFAZOFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1O)C(OC)OC)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

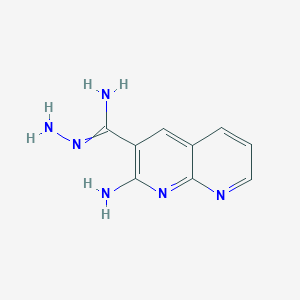
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)


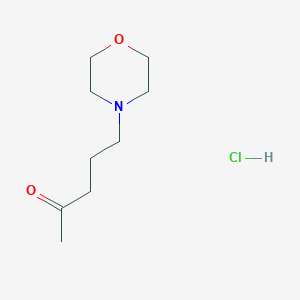
![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
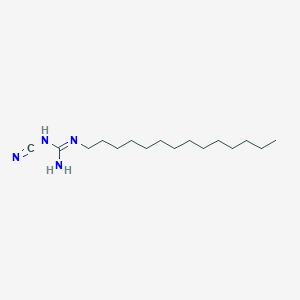
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)
